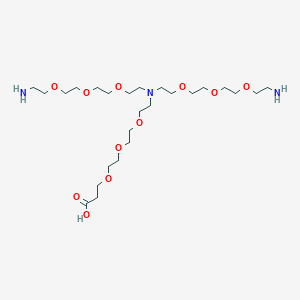

N-(acid-PEG3)-N-bis(PEG3-amine)

Overview

Description

N-(acid-PEG3)-N-bis(PEG3-amine) is a polyethylene glycol (PEG) derivative that contains both carboxylic acid and amine functional groups. This compound is widely used as a linker in bioconjugation, drug delivery, and various biomedical applications due to its hydrophilic nature and ability to increase the solubility of conjugated molecules in aqueous media.

Mechanism of Action

Target of Action

N-(acid-PEG3)-N-bis(PEG3-amine) is a polyethylene glycol (PEG) derivative that primarily targets primary amine groups . These primary amine groups are abundant in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . This reaction results in the formation of a stable amide bond, which is a key feature of many biological structures and functions.

Pharmacokinetics

The pharmacokinetic properties of N-(acid-PEG3)-N-bis(PEG3-amine) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. This increased solubility can improve the bioavailability of the compound, allowing it to reach its primary amine targets more effectively.

Result of Action

The primary result of the action of N-(acid-PEG3)-N-bis(PEG3-amine) is the formation of stable amide bonds with primary amine groups . This can lead to changes in the structure and function of the targeted molecules, potentially influencing various cellular processes. The exact molecular and cellular effects would depend on the specific targets and the biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acid-PEG3)-N-bis(PEG3-amine) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains. This can be achieved by reacting a PEG derivative with a compound containing reactive functional groups such as hydroxyl or amine groups.

Functional Group Introduction:

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(acid-PEG3)-N-bis(PEG3-amine) involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(acid-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:

Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents such as EDC or HATU to form stable amide bonds.

Click Chemistry:

Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Coupling Agents: EDC, HATU, and DCC are commonly used for amide bond formation.

Oxidizing Agents: Reagents such as potassium permanganate or sodium periodate are used for the oxidation of hydroxyl groups to carboxylic acids.

Click Chemistry Reagents: Copper(I) catalysts are often used to facilitate the cycloaddition reactions in click chemistry.

Major Products

Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.

Triazole Derivatives: Formed through click chemistry reactions with alkynes.

Scientific Research Applications

N-(acid-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research, including:

Drug Delivery: Used as a linker to conjugate drugs to targeting molecules, enhancing their solubility and stability.

Bioconjugation: Facilitates the attachment of biomolecules such as proteins, peptides, and antibodies to various surfaces or carriers.

Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for targeted drug delivery and imaging.

Medical Research: Used in the development of novel therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.

FA-PEG3-amine: Contains folic acid and amine groups, used in targeted drug delivery and medical research.

Fmoc-N-amido-PEG3-acid: Contains an Fmoc-protected amine and a carboxylic acid group, used in peptide synthesis and bioconjugation.

Uniqueness

N-(acid-PEG3)-N-bis(PEG3-amine) is unique due to its combination of carboxylic acid and multiple amine groups, providing versatility in forming various covalent bonds. This makes it particularly useful in applications requiring multiple functionalizations, such as the simultaneous attachment of drugs and targeting molecules.

Biological Activity

N-(acid-PEG3)-N-bis(PEG3-amine) is a specialized polyethylene glycol (PEG)-based compound that has gained attention in biomedical research due to its unique structural properties and biological activities. This compound features a central PEG backbone with functional groups that facilitate interactions with various biomolecules, making it a versatile tool in drug delivery, bioconjugation, and therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 571.704 g/mol

- CAS Number : 2183440-35-7

- Purity : ≥95%

The structure of N-(acid-PEG3)-N-bis(PEG3-amine) allows it to form stable covalent bonds with amine groups, which is crucial for its application as a linker in various biochemical processes.

N-(acid-PEG3)-N-bis(PEG3-amine) primarily acts as a crosslinking agent , facilitating the formation of stable amide bonds between biomolecules. This capability enhances the solubility and stability of conjugated drugs, thereby improving their pharmacokinetic profiles. The compound's hydrophilic nature increases its compatibility with biological systems, promoting better interactions with cellular components.

Applications in Drug Delivery

- Targeted Drug Delivery : The compound is used to create drug conjugates that can selectively target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

- Bioconjugation : It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating the development of antibody-drug conjugates (ADCs).

Study 1: Antiviral Activity

A recent study demonstrated that multivalent bicyclic peptides linked via N-(acid-PEG3)-N-bis(PEG3-amido) exhibited significant antiviral activity against SARS-CoV-2. The compounds showed IC values of 150 nM and 82 nM, indicating potent inhibition of viral infection through steric hindrance mechanisms facilitated by the PEG linkers .

Study 2: Bioconjugation Efficacy

Research on the use of N-(acid-PEG3)-N-bis(PEG3-amine) in bioconjugation highlighted its effectiveness in forming stable drug-antibody conjugates. The study reported enhanced solubility and bioavailability of the conjugated drugs, which were attributed to the hydrophilic nature of the PEG moieties .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Crosslinking | Forms stable covalent bonds with amines, enhancing drug stability and efficacy. |

| Drug Delivery | Facilitates targeted delivery systems for improved therapeutic outcomes. |

| Antiviral Properties | Demonstrated significant inhibition of viral infections through multivalent binding strategies. |

| Bioconjugation | Enhances solubility and bioavailability of therapeutic agents through effective linkage strategies. |

Pharmacokinetics

As a pegylated compound, N-(acid-PEG3)-N-bis(PEG3-amine) exhibits improved pharmacokinetic properties compared to non-pegylated counterparts. Its increased solubility and stability contribute to prolonged circulation times in biological systems, reducing immunogenicity and enhancing bioavailability .

Properties

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQPDRTEWXDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.